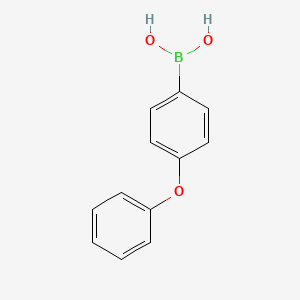

4-Phenoxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4-phenoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXUHRXGLWUOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370267 | |

| Record name | 4-Phenoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51067-38-0 | |

| Record name | 4-Phenoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | B-(4-Phenoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenoxyphenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Phenoxyphenylboronic acid (CAS No. 51067-38-0), a versatile building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, provides established experimental protocols for its synthesis and its application in Suzuki-Miyaura cross-coupling reactions, and explores its significance in the development of targeted therapeutics, particularly as a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. The guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Core Properties of this compound

This compound is a white to off-white crystalline solid. Its chemical structure features a boronic acid functional group and a phenoxy group attached to a benzene ring, making it a valuable reagent in carbon-carbon bond-forming reactions.

| Property | Value | Reference(s) |

| CAS Number | 51067-38-0 | [1][2] |

| Molecular Formula | C₁₂H₁₁BO₃ | [1][2] |

| Molecular Weight | 214.02 g/mol | [2] |

| Appearance | White to off-white powder/chunk | [1] |

| Melting Point | 141-145 °C | [1][2] |

| Purity | ≥95.0% | [2] |

| Synonyms | 4-Phenoxybenzeneboronic acid, p-Phenoxyphenylboronic acid | [1] |

| InChI Key | KFXUHRXGLWUOJT-UHFFFAOYSA-N | [2] |

| SMILES | OB(O)c1ccc(Oc2ccccc2)cc1 | [2] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reaction of a Grignard reagent, derived from 4-bromodiphenyl ether, with a borate ester followed by acidic hydrolysis.

Materials:

-

4-bromodiphenyl ether

-

Magnesium turnings

-

Iodine (as initiator)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

12N Hydrochloric acid (HCl)

-

Water

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).

-

Dissolve 4-bromodiphenyl ether in anhydrous THF and add a small portion to the flask to initiate the Grignard reaction.

-

Once the reaction begins (indicated by a color change and gentle reflux), add the remaining 4-bromodiphenyl ether solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add triisopropyl borate dropwise to the cooled Grignard solution, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 12N HCl at 0 °C, which will cause a precipitate to form.

-

Remove the THF by rotary evaporation.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction: Synthesis of an Ibrutinib Precursor

This compound is a crucial reagent in the synthesis of Ibrutinib, a potent BTK inhibitor. The following protocol outlines the Suzuki-Miyaura coupling of this compound with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key step in the synthesis of Ibrutinib.[3]

Materials:

-

3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

-

This compound

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equivalent), this compound (1.5 equivalents), and potassium carbonate (3.0 equivalents).

-

Add a 4:1 mixture of 1,4-dioxane and water to the vessel.

-

Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst, [Pd(dppf)Cl₂] (0.05 equivalents), to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Application in Drug Development: Ibrutinib and the BTK Signaling Pathway

This compound is a key building block in the synthesis of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor.[3] Ibrutinib is used to treat various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation. In many B-cell cancers, this pathway is constitutively active, leading to uncontrolled cell growth. Ibrutinib works by covalently binding to a cysteine residue in the active site of BTK, irreversibly inhibiting its kinase activity. This blockage of BTK signaling leads to decreased B-cell proliferation and survival.

Figure 1. The Bruton's tyrosine kinase (BTK) signaling pathway and the mechanism of action of Ibrutinib.

Experimental Workflow and Logical Relationships

The synthesis of Ibrutinib from this compound involves a multi-step process. A key transformation is the Suzuki-Miyaura cross-coupling reaction, which forms the core biaryl structure of the final drug molecule. The general workflow illustrates the logical progression from starting materials to the final active pharmaceutical ingredient.

Figure 2. A simplified workflow for the synthesis of Ibrutinib, highlighting the role of this compound.

Conclusion

This compound is a pivotal intermediate in modern organic and medicinal chemistry. Its utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling has made it an indispensable tool for the synthesis of complex molecules, including important pharmaceuticals like Ibrutinib. This guide provides essential technical information and detailed protocols to aid researchers and drug development professionals in leveraging the full potential of this versatile compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of 4-Phenoxyphenylboronic acid (CAS No: 51067-38-0), a versatile building block in organic synthesis and drug discovery.

Introduction

This compound is an aromatic boronic acid that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This reactivity makes it an invaluable reagent in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs) and advanced materials. Notably, it is a key intermediate in the synthesis of targeted therapy drugs such as Ibrutinib and Evobrutinib.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁BO₃ | [2] |

| Molecular Weight | 214.03 g/mol | [2] |

| Appearance | White to off-white powder or chunk | |

| Melting Point | 141-145 °C | |

| CAS Number | 51067-38-0 | [2] |

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below. The general workflow for these syntheses is illustrated in the following diagram.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis via n-Butyllithium

This method involves the lithiation of 4-bromodiphenyl ether followed by reaction with a borate ester.

Materials:

-

4-Bromodiphenyl ether

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

12N Hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve 4-bromodiphenyl ether (100 g, 0.402 mol) in anhydrous THF (800 mL) in a reaction vessel under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (177 mL, 0.442 mol) dropwise, maintaining the temperature below -65 °C.

-

Stir the mixture for 1 hour at this temperature.

-

While maintaining the temperature at or below -60 °C, add triisopropyl borate (90 g, 0.482 mol) dropwise.

-

Allow the reaction mixture to slowly warm to 0 °C and stir for an additional 3 hours.

-

Quench the reaction by adding water (300 mL) while cooling in an ice bath.

-

Concentrate the reaction mixture to remove the organic phase.

-

Adjust the pH of the aqueous residue to 1-2 with 12N concentrated hydrochloric acid to precipitate the solid product.

-

Filter the solid, wash with cold water, and dry to yield this compound. A typical yield for this method is around 90%.

Experimental Protocol 2: Synthesis via Grignard Reagent

This alternative synthesis proceeds through a Grignard reagent intermediate.

Materials:

-

4-Bromodiphenyl ether

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Trimethyl borate

-

10% Hydrochloric acid (HCl)

-

Water

Procedure:

-

Prepare a solution of 4-bromodiphenyl ether (200 g) in anhydrous THF (600 mL).

-

In a separate reaction vessel, add magnesium turnings (20.5 g), a small crystal of iodine, and a small portion of the 4-bromodiphenyl ether solution in THF.

-

Initiate the Grignard reaction by gentle heating.

-

Once the reaction begins, add the remaining 4-bromodiphenyl ether solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring for 1 hour.

-

Cool the Grignard reagent to below -30 °C.

-

In a separate flask, prepare a solution of trimethyl borate (91.8 g) in THF (600 mL) and cool it.

-

Slowly add the trimethyl borate solution to the Grignard reagent, keeping the temperature below -30 °C.

-

After the addition, allow the mixture to warm to room temperature and then add 10% hydrochloric acid (400 mL).

-

Reflux the mixture for 1 hour.

-

Distill off the THF.

-

Add cold water (500 mL) to the residue and stir for 30 minutes to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

Caption: General workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

4.1.1. Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube to a depth of approximately 4-5 cm.

¹H NMR Data Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Parameters: A standard proton NMR experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Data Acquisition:

-

Instrument: 100 MHz NMR Spectrometer

-

Parameters: A standard carbon NMR experiment (e.g., with proton decoupling) is performed. A larger number of scans is typically required compared to ¹H NMR.

4.1.2. Spectral Data

The following tables summarize the expected chemical shifts for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 2H | Ar-H ortho to -B(OH)₂ |

| ~7.4 | t | 2H | Ar-H meta to -O- |

| ~7.2 | t | 1H | Ar-H para to -O- |

| ~7.1 | d | 2H | Ar-H ortho to -O- |

| ~7.0 | d | 2H | Ar-H meta to -B(OH)₂ |

| ~8.0 (broad) | s | 2H | B(OH)₂ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-O |

| ~156 | C-O |

| ~137 | C-B |

| ~130 | Ar-CH |

| ~124 | Ar-CH |

| ~120 | Ar-CH |

| ~118 | Ar-CH |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

4.2.1. Experimental Protocol for FTIR Spectroscopy

Sample Preparation (ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: FTIR Spectrometer with an ATR accessory

-

Parameters: A background spectrum is collected first, followed by the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

4.2.2. Spectral Data

Table 3: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 (broad) | Strong | O-H stretch (from B(OH)₂ and absorbed water) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600, ~1490 | Strong | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1240 | Strong | C-O-C asymmetric stretch |

| ~840 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

4.3.1. Experimental Protocol for Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.

Data Acquisition:

-

Instrument: Mass spectrometer with an ESI source

-

Parameters: The analysis can be performed in either positive or negative ion mode.

4.3.2. Spectral Data

Table 4: Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 214.08 | [M]⁺ (Molecular Ion) |

| 196.07 | [M - H₂O]⁺ |

| 137.05 | [M - B(OH)₃]⁺ |

| 115.05 | [C₆H₅O]⁺ |

| 77.04 | [C₆H₅]⁺ |

Application in Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.

References

Physical and chemical properties of 4-Phenoxyphenylboronic acid

Introduction

4-Phenoxyphenylboronic acid, also known as 4-phenoxybenzeneboronic acid, is a versatile organic compound with the chemical formula C₁₂H₁₁BO₃.[1][2][3] It is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a phenoxy group.[3] This compound typically appears as a white to off-white crystalline powder.[1][3][4][5][6] this compound is widely utilized in organic synthesis and medicinal chemistry, serving as a key intermediate in the preparation of various pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility is highlighted by its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in modern organic chemistry.[1][3]

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive overview for researchers and drug development professionals.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white powder/chunk | [1][3][4][5] |

| Melting Point | 141-145 °C | [1][4][6] |

| Boiling Point (Predicted) | 377.0 ± 44.0 °C | [4] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in DMSO (≥ 200 mg/mL) and Methanol.[4][7] Soluble in polar organic solvents.[3] | [3][4][7] |

| pKa (Predicted) | 8.76 ± 0.10 | [4][6] |

Table 2: Chemical Identifiers and Molecular Data

| Identifier | Value | Source(s) |

| CAS Number | 51067-38-0 | [1][2] |

| Molecular Formula | C₁₂H₁₁BO₃ | [1][2][3] |

| Molecular Weight | 214.02 - 214.03 g/mol | [1][2][4][8] |

| IUPAC Name | (4-phenoxyphenyl)boronic acid | [8] |

| Synonyms | 4-Phenoxybenzeneboronic acid, p-Phenoxyphenylboronic acid | [1] |

| InChI | InChI=1S/C12H11BO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9,14-15H | [2][3] |

| InChIKey | KFXUHRXGLWUOJT-UHFFFAOYSA-N | [8] |

| SMILES | OB(O)c1ccc(Oc2ccccc2)cc1 | [3] |

Table 3: Spectroscopic Data

| Spectroscopy | Details | Source(s) |

| ¹H NMR | Spectra available, typically run in solvents like DMSO-d₆ or D₂O. | [2][9][10] |

| ¹³C NMR | Spectra available. | [8][9] |

| FTIR | Spectra available, often using KBr pellet or ATR techniques. | [8][11] |

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of boronic acids. It can form reversible covalent bonds with diols, a property that is leveraged in sensor technology for detecting biomolecules like glucose.[1] The compound's stability and reactivity can be influenced by pH.[3] It is important to note that commercial products may contain varying amounts of the corresponding anhydride, boroxine.[3] For storage, it is recommended to keep the compound in a cool, dry, and well-closed container, away from moisture and strong light or heat, often at room temperature or refrigerated (0-8°C).[1][4][6][12]

A key chemical transformation involving this compound is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.[1][4] It is also used in other coupling reactions, such as copper-mediated oxidative trifluoromethylation.[4]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the lithiation of 4-bromodiphenyl ether followed by quenching with a borate ester and subsequent hydrolysis.[4]

-

Materials: 4-Bromodiphenyl ether, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), triisopropyl borate, 12N hydrochloric acid, water.

-

Procedure:

-

Dissolve 4-bromodiphenyl ether (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -65 °C.

-

Stir the reaction mixture for 1 hour at this temperature.

-

Add triisopropyl borate (1.2 eq) dropwise, keeping the temperature below -60 °C.

-

Allow the reaction to slowly warm to 0 °C and stir for 3 hours.

-

Quench the reaction by adding water under an ice bath.

-

Remove the organic solvent via concentration.

-

Adjust the pH of the aqueous residue to 1-2 with 12N concentrated hydrochloric acid to precipitate the product.

-

Filter the solid and dry to obtain this compound.[4]

-

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a common coupling partner in the Suzuki-Miyaura reaction to synthesize biaryl compounds.

-

General Protocol:

-

To a reaction vessel, add this compound (typically 1.1-1.5 eq), an aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the desired biaryl product.

-

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research.

-

Drug Development: It is a crucial intermediate in the synthesis of various pharmaceuticals.[1] Notably, it is used in the preparation of the anticancer drug Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[2][4][6] It is also employed in the synthesis of inhibitors for other kinases like Lck and FLT3, as well as compounds with antitubercular and antimalarial activity.[4][6]

-

Organic Synthesis: Its primary application is in Suzuki-Miyaura cross-coupling reactions for creating complex organic molecules.[1][4]

-

Material Science: The compound is used in developing advanced materials, including polymers and nanomaterials.[1]

-

Sensor Technology: Due to its ability to bind with diols, it has significant potential in the development of sensors for glucose and other biomolecules.[1]

Caption: Logical diagram of this compound applications.

Safety and Handling

This compound is classified as an irritant.[8] It may cause skin irritation, serious eye irritation, and respiratory irritation.[8][13][14] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask (type N95), should be worn when handling this chemical.[12] It is important to avoid breathing dust, fumes, or vapors.[14] In case of skin contact, wash with plenty of soap and water.[14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemwhat.com [chemwhat.com]

- 3. CAS 51067-38-0: 4-Phenoxyphenyl boronic acid | CymitQuimica [cymitquimica.com]

- 4. This compound | 51067-38-0 [chemicalbook.com]

- 5. lanhaiindustry.com [lanhaiindustry.com]

- 6. 4-Phenoxyphenyl Boronic Acid CAS NO 51067-38-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | C12H11BO3 | CID 2734377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. watson-int.com [watson-int.com]

- 13. This compound, 95+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 14. This compound, 95+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

Technical Guide: Safety, Handling, and Application of 4-Phenoxyphenylboronic Acid

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and key application protocols for 4-phenoxyphenylboronic acid. The information is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in laboratory and synthesis settings.

Compound Identification and Physical Properties

This compound is a white to off-white solid organic compound.[1][2] It is widely used as an intermediate in organic synthesis, particularly in cross-coupling reactions to form complex molecules.[1][3]

| Property | Data |

| CAS Number | 51067-38-0[4][5] |

| Molecular Formula | C₁₂H₁₁BO₃[5] |

| Molecular Weight | 214.03 g/mol [5] |

| Appearance | White to off-white powder or solid[1][2][4] |

| Melting Point | 141 - 145 °C (285.8 - 293 °F)[1][2][4] |

| Boiling Point | No information available[4] |

| Flash Point | No information available[4] |

| Solubility | No information available |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous.[4] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[4]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5] |

| Acute Toxicity, Oral (in some reports) | 4 | H302: Harmful if swallowed[5] |

GHS Label Elements:

-

Pictogram: Exclamation Mark

-

Signal Word: Warning [4]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize risk. This involves using appropriate personal protective equipment (PPE) and engineering controls.

Handling Precautions:

-

Avoid all contact with skin and eyes.[4]

-

Do not breathe dust.[4]

-

Ensure adequate ventilation, preferably by working in a chemical fume hood.[6]

-

Wear suitable protective clothing, gloves, and eye/face protection.[6]

-

Keep away from heat and sources of ignition.[4]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials such as strong acids and bases.[4]

Emergency and First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

-

Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical attention.[4]

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Clean the mouth with water. Do NOT induce vomiting. Seek medical attention.[4]

Experimental Protocols: Application in Suzuki-Miyaura Coupling

This compound is a common reagent in palladium-catalyzed Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.[1] This reaction is fundamental in synthesizing many complex organic molecules, including pharmaceuticals.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane) via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography to yield the desired biaryl compound.

Relevance in Drug Development

This compound serves as a critical building block in the synthesis of several pharmaceutical agents.[2] Notably, it is a key intermediate in the production of Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib and evobrutinib.[1][2][8] These drugs are used in the treatment of certain cancers and autoimmune diseases. The use of this boronic acid allows for the efficient construction of the core molecular scaffolds of these complex inhibitor molecules.

References

- 1. This compound | 51067-38-0 [chemicalbook.com]

- 2. 4-Phenoxyphenyl Boronic Acid CAS NO 51067-38-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. lanhaiindustry.com [lanhaiindustry.com]

- 4. fishersci.ca [fishersci.ca]

- 5. This compound | C12H11BO3 | CID 2734377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemwhat.com [chemwhat.com]

A Technical Guide to High-Purity 4-Phenoxyphenylboronic Acid for Researchers and Drug Development Professionals

Introduction: 4-Phenoxyphenylboronic acid is a versatile and indispensable reagent in modern organic synthesis, particularly valued within the pharmaceutical and materials science sectors. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it serves as a crucial building block for constructing complex molecular architectures.[1] This technical guide provides an in-depth overview of high-purity this compound, including a survey of commercial suppliers, detailed experimental protocols for its application, and an exploration of its role in the synthesis of targeted therapeutics like Ibrutinib.

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound is critical for reproducible and successful synthetic outcomes. A variety of chemical suppliers offer this reagent at different purity grades, typically ranging from 95% to over 99%. The choice of supplier and purity level will depend on the specific requirements of the research or drug development application. Below is a summary of prominent commercial suppliers and their advertised specifications for this compound (CAS No. 51067-38-0).

| Supplier | Purity Specification | Analytical Method | Additional Information |

| Sigma-Aldrich | ≥95.0% | Not specified | Contains varying amounts of anhydride. |

| Thermo Scientific | 95+% | HPLC | Originally part of the Acros Organics product portfolio.[2] |

| Chem-Impex | ≥99% | HPLC | Stored at room temperature.[1] |

| J&K Scientific LLC | Purity by HPLC ≥ 99% | HPLC | --- |

| NINGBO INNO PHARMCHEM CO.,LTD. | ≥98.0% | Not specified | Intermediate of Ibrutinib.[3] |

| INDOFINE Chemical Company | 98% | Not specified | Store at 0-8°C.[4] |

| Amerigo Scientific | 96% | Not specified | --- |

| Home Sunshine Pharma | ≥98.0% | Not specified | Intermediate of Ibrutinib.[5] |

| ChemicalBook | 99% | Not specified | --- |

Key Applications in Drug Discovery and Organic Synthesis

This compound is a key intermediate in the synthesis of numerous pharmaceuticals, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[3][5] Ibrutinib is a targeted therapy used in the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[6] The synthesis of Ibrutinib and other complex molecules relies on the efficient formation of carbon-carbon bonds, a transformation for which the Suzuki-Miyaura coupling reaction is exceptionally well-suited.[1]

Beyond its role in the synthesis of Ibrutinib, this compound is also employed in the development of other biologically active compounds and advanced materials. Its applications extend to the synthesis of:

-

Other Kinase Inhibitors: The pyrazolo[3,4-d]pyrimidine scaffold, often constructed using this compound, is a common feature in a variety of kinase inhibitors.

-

Novel Organic Materials: The biaryl structures formed through coupling reactions involving this boronic acid are integral to the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials.

-

Bioconjugation and Sensor Technology: The boronic acid moiety can form reversible covalent bonds with diols, a property that is exploited in bioconjugation techniques and the development of sensors for glucose and other biomolecules.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a generalized procedure for the Suzuki-Miyaura cross-coupling reaction using this compound with an aryl halide. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water for biphasic systems)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Reaction Setup: In a round-bottom flask or a microwave reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s). Subsequently, add the palladium catalyst (0.01-0.05 eq) and, if required, a phosphine ligand.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Microwave irradiation can often significantly reduce reaction times.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.

Synthesis of an Ibrutinib Precursor via Suzuki-Miyaura Coupling

A key step in the synthesis of Ibrutinib involves the Suzuki-Miyaura coupling of this compound with a halogenated pyrazolopyrimidine core.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for Ibrutinib precursor synthesis.

Signaling Pathways and Logical Relationships

The Role of Ibrutinib in the B-Cell Receptor (BCR) Signaling Pathway

Ibrutinib functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[6][7][8] In B-cell malignancies, this pathway is often constitutively active, leading to uncontrolled cell proliferation and survival.[6] Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its enzymatic activity.[6] This inhibition disrupts the downstream signaling cascade, ultimately leading to apoptosis (programmed cell death) of the malignant B-cells.[7]

The following diagram illustrates the key steps in the BCR signaling pathway and the point of intervention by Ibrutinib.

Caption: Ibrutinib's inhibition of the BCR signaling pathway.

Experimental Workflow: From Boronic Acid to Bioactivity Assay

The journey from acquiring this compound to evaluating the biological activity of a synthesized compound like an Ibrutinib analog involves a series of well-defined steps. This workflow ensures the efficient and logical progression of a drug discovery project.

Caption: Workflow from chemical synthesis to biological evaluation.

Conclusion

High-purity this compound is a cornerstone reagent for researchers and professionals in drug development and materials science. Its pivotal role in the synthesis of Ibrutinib underscores its importance in the creation of targeted therapies. A thorough understanding of its commercial availability, proper handling in key synthetic transformations like the Suzuki-Miyaura coupling, and the biological context of its derivatives are essential for leveraging this versatile building block to its full potential in advancing scientific discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 95+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 51067-38-0 | INDOFINE Chemical Company [indofinechemical.com]

- 5. 4-Phenoxyphenyl Boronic Acid CAS NO 51067-38-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

Solubility of 4-Phenoxyphenylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxyphenylboronic acid is a versatile chemical intermediate with significant applications in organic synthesis, particularly as a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Its utility in the synthesis of complex molecules, including pharmaceuticals and advanced materials, makes a thorough understanding of its physical properties, especially its solubility in organic solvents, crucial for reaction optimization, purification, and formulation development.[1][3][4]

This technical guide provides an in-depth overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents qualitative solubility information for the target compound, alongside quantitative data for structurally analogous compounds, namely phenylboronic acid and isomers of isobutoxyphenylboronic acid.[5] This comparative data serves as a valuable reference for estimating its solubility behavior. Furthermore, this guide details a standard experimental protocol for determining the solubility of boronic acids and illustrates a logical workflow where solubility is a critical parameter.

Qualitative Solubility Profile of this compound

General observations indicate that this compound, a white to off-white solid, is soluble in polar organic solvents.[2] Specific data indicates high solubility in dimethyl sulfoxide (DMSO), with concentrations of at least 200 mg/mL (934.49 mM) being achievable.[6]

Quantitative Solubility Data for Analogous Phenylboronic Acids

The solubility of phenylboronic acids is influenced by factors such as the nature and position of substituents on the phenyl ring and the polarity of the solvent.[5] To provide a quantitative framework, the following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in several common organic solvents at various temperatures.[5][7] This data can be used to infer the potential solubility characteristics of this compound.

Table 1: Mole Fraction Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 293.15 | 0.045 |

| 303.15 | 0.075 | |

| 313.15 | 0.120 | |

| 323.15 | 0.185 | |

| 3-Pentanone | 293.15 | 0.135 |

| 303.15 | 0.190 | |

| 313.15 | 0.260 | |

| 323.15 | 0.350 | |

| Acetone | 293.15 | 0.150 |

| 303.15 | 0.210 | |

| 313.15 | 0.285 |

Data sourced from a study on phenylboronic acid analogs, providing a baseline for unsubstituted phenylboronic acid.[5]

Table 2: Mole Fraction Solubility of Isobutoxyphenylboronic Acid Isomers in Acetone

| Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 |

| 313.15 | 0.285 | 0.092 | 0.080 |

| 323.15 | 0.380 | 0.135 | 0.115 |

This table showcases the impact of substituent position on solubility in a polar aprotic solvent.[5][7]

Experimental Protocol for Solubility Determination

A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[4][5] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[5]

Principle

A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared.[5] The mixture is heated at a constant, slow rate while being vigorously stirred.[5] The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[5] The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[5][8]

Apparatus

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Luminance probe or a light source and detector

-

Heating/cooling circulator

Methodology

-

Sample Preparation: Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel. The composition is known with a high degree of accuracy.[5]

-

Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred to ensure homogeneity.[5][8]

-

Turbidity Measurement: The intensity of a light beam passing through the sample is continuously monitored. As the solid dissolves, the turbidity of the mixture decreases, and the light transmission increases.[5]

-

Equilibrium Point Determination: The temperature at which the turbidity completely disappears, and the light transmission reaches a maximum and plateaus, is recorded as the solid-liquid equilibrium point for that specific mole fraction.[5]

-

Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.[5]

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for solubility determination and the logical workflow of a Suzuki-Miyaura coupling reaction, where the solubility of this compound is a critical factor.

References

- 1. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 2. CAS 51067-38-0: 4-Phenoxyphenyl boronic acid | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 4-Phenoxyphenylboronic Acid: Key Intermediates and Methodologies

For Researchers, Scientists, and Drug Development Professionals

4-Phenoxyphenylboronic acid is a critical intermediate in the synthesis of numerous pharmaceutical compounds and advanced materials.[1][2][3] Its utility largely stems from its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating complex molecules.[2][4][5][6] This technical guide provides a detailed overview of the primary synthetic routes to this compound, focusing on its key intermediates and associated experimental protocols.

Primary Synthetic Pathway: The Grignard Route

The most prevalent and industrially significant method for synthesizing this compound proceeds through a Grignard reaction. This pathway involves two principal stages: the formation of a Grignard reagent from an aryl halide, followed by its reaction with a trialkyl borate and subsequent acidic workup.

Key Intermediates

The successful synthesis via the Grignard route hinges on the preparation and reaction of two key intermediates:

-

4-Bromophenyl phenyl ether (1-bromo-4-phenoxybenzene): This is the starting material for the synthesis. It is an aromatic ether where a bromo group is substituted at the 4-position of one of the phenyl rings of diphenyl ether.[7]

-

4-Phenoxyphenylmagnesium bromide: This is the Grignard reagent formed by the reaction of 4-bromophenyl phenyl ether with magnesium metal.[8] It is a highly reactive organometallic intermediate.

Overall Synthetic Workflow

The logical flow of the Grignard route to this compound is depicted below.

Figure 1: Synthetic pathway for this compound via the Grignard route.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key steps in the synthesis of this compound.

Synthesis of 4-Bromophenyl phenyl ether

While commercially available, the synthesis of 4-bromophenyl phenyl ether is typically achieved via an Ullmann condensation or through the bromination of phenol followed by etherification. A common laboratory-scale preparation involves the bromination of phenol to yield 4-bromophenol, which is then coupled with a phenyl group.

A patented method describes the bromination of phenol using a bromide-containing wastewater source in the presence of hydrogen peroxide and an acid.[9][10]

Table 1: Representative Reaction Parameters for the Bromination of Phenol

| Parameter | Value | Reference |

| Phenol | 79.1 g (0.84 mol) | [9][10] |

| Bromide Source | Wastewater (0.84 mol bromide) | [9][10] |

| Oxidizing Agent | 30% Hydrogen Peroxide (100.4 g, 0.88 mol) | [9][10] |

| Acid | 32% Hydrochloric Acid (95.7 g, 0.84 mol) | [9][10] |

| Catalyst | Ammonium heptamolybdate tetrahydrate (0.050 g, 0.04 mmol) | [9][10] |

| Temperature | 20 to 25°C | [9][10] |

| Reaction Time | ~17 hours | [9][10] |

| Crude Product Yield | 148.1 g | [9][10] |

| Major Product | 4-bromophenol (~79% by GC area) | [9] |

Synthesis of 4-Phenoxyphenylmagnesium bromide

The formation of the Grignard reagent is a critical step. It is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent quenching by moisture or oxygen.

Experimental Protocol for Grignard Reagent Formation:

A general procedure involves the slow addition of a solution of 4-bromophenyl phenyl ether in an anhydrous ether to magnesium turnings.[8] The reaction is often initiated with a small crystal of iodine.

Table 2: Experimental Conditions for the Synthesis of 4-Phenoxyphenylmagnesium bromide

| Parameter | Embodiment 1 | Embodiment 2 | General Procedure | Reference |

| 4-Bromophenyl phenyl ether | 200 g | 200 g | 0.3 mol | [8][11] |

| Magnesium | 20.5 g | 20.0 g | 7.29 g (0.3 mol) | [8][11] |

| Solvent | 620 mL THF | 620 mL THF | ~232 mL Diethyl ether | [8][11] |

| Initiator | Small grain of iodine | Small grain of iodine | Several iodine crystals | [8][11] |

| Temperature (Addition) | 10-20°C | 45-50°C | Rate to maintain boiling | [8][11] |

| Temperature (Stirring) | 30-45°C | 45-50°C | Reflux | [8][11] |

| Reaction Time | 1 hour | 1 hour | 1-1.5 hours | [8][11] |

Synthesis of this compound

The final step involves the reaction of the Grignard reagent with a borate ester, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.

Experimental Protocol for Boronation and Hydrolysis:

The freshly prepared Grignard reagent, cooled to a low temperature (e.g., below -30°C), is treated with a borate ester.[11] The resulting boronic ester is then hydrolyzed with an acid, such as hydrochloric acid, to yield the crude this compound, which is subsequently purified.[11]

Table 3: Reaction Parameters for the Conversion to this compound

| Parameter | Value | Reference |

| Grignard Reagent | From 200 g of 4-bromodiphenyl ether | [11] |

| Borate Ester | Trimethyl borate | [11] |

| Hydrolysis Agent | Hydrochloric acid | [11] |

| Purification | Not specified in detail | [11] |

| Final Product | This compound | [11] |

Alternative Synthetic Approaches

While the Grignard route is common, other methods for the synthesis of arylboronic acids exist, such as those involving lithiation.

Lithiation-Borylation

An alternative to the Grignard reaction is the use of organolithium reagents. This involves the lithiation of an aromatic compound, followed by quenching with a borate ester.[12] For the synthesis of this compound, this would involve the lithiation of 4-bromophenyl phenyl ether, likely via lithium-halogen exchange, followed by reaction with a borate ester. While specific protocols for this compound via this route are not detailed in the provided search results, it represents a viable alternative synthetic strategy.

Conclusion

The synthesis of this compound is a well-established process, with the Grignard route being the most prominent and well-documented method. The key to a successful synthesis lies in the careful preparation and handling of the primary intermediates: 4-bromophenyl phenyl ether and 4-phenoxyphenylmagnesium bromide. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals in the production of this vital synthetic building block. The exploration of alternative routes, such as lithiation-borylation, may offer advantages in specific contexts and warrants further investigation for process optimization.

References

- 1. This compound (51067-38-0) at Nordmann - nordmann.global [nordmann.global]

- 2. nbinno.com [nbinno.com]

- 3. 4-Phenoxyphenyl Boronic Acid CAS NO 51067-38-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. CAS 51067-38-0: 4-Phenoxyphenyl boronic acid | CymitQuimica [cymitquimica.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromodiphenyl Ether | C12H9BrO | CID 7565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-PHENOXYPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. EP2323966A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 10. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. chm.bris.ac.uk [chm.bris.ac.uk]

The Pivotal Role of 4-Phenoxyphenylboronic Acid: A Technical Guide for Chemical Intermediates in Drug Discovery and Beyond

For Immediate Release

A Comprehensive Technical Overview of 4-Phenoxyphenylboronic Acid as a Key Building Block in Pharmaceutical and Materials Science Applications.

This in-depth guide is tailored for researchers, scientists, and professionals in drug development, offering a thorough exploration of this compound. It details its synthesis, crucial role in Suzuki-Miyaura coupling reactions, and its application in the creation of targeted therapies and advanced materials.

Introduction

This compound (CAS No. 51067-38-0) is a versatile boronic acid derivative that has emerged as an indispensable intermediate in modern organic synthesis.[1][2] Its unique structural features, particularly the phenoxy-substituted phenyl ring, make it a valuable building block for constructing complex molecular architectures. This guide provides a detailed examination of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of pharmaceuticals and advanced materials.

Physicochemical Properties and Spectroscopic Data

This compound is typically a white to off-white powder.[3] A summary of its key physical and spectroscopic data is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51067-38-0 | [4] |

| Molecular Formula | C₁₂H₁₁BO₃ | [4] |

| Molecular Weight | 214.02 g/mol | [4] |

| Melting Point | 141-145 °C | [4] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥95.0% | [4] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Chemical Shifts | Reference(s) |

| ¹H NMR (D₂O) | δ (ppm): 7.74 (d, J=8.4 Hz, 2H), 7.42 (t, J=7.9 Hz, 2H), 7.23 (t, J=7.4 Hz, 1H), 7.11 (d, J=8.0 Hz, 2H), 7.06 (d, J=8.4 Hz, 2H) | [5] |

| ¹³C NMR (D₂O) | δ (ppm): 160.8, 155.5, 136.9, 130.4, 125.0, 120.5, 118.5 | [5] |

| FTIR (KBr Pellet) | ν (cm⁻¹): ~3400-3200 (O-H stretch, broad), ~1600, 1490 (C=C aromatic stretch), ~1350 (B-O stretch), ~1240 (C-O-C stretch) | [6][7] |

| Mass Spectrometry | Exact Mass: 214.0801244 Da | [8] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the lithiation of 4-bromodiphenyl ether followed by reaction with a borate ester.

Experimental Protocol: Synthesis from 4-Bromodiphenyl Ether

This protocol outlines a laboratory-scale synthesis of this compound.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Materials:

-

4-Bromodiphenyl ether (100 g, 0.402 mol)

-

Anhydrous Tetrahydrofuran (THF) (800 mL)

-

n-Butyllithium (n-BuLi) (177 mL, 2.5 M in hexanes, 0.442 mol)

-

Triisopropyl borate (90 g, 0.482 mol)

-

Water (300 mL)

-

12N Concentrated Hydrochloric Acid

Procedure:

-

Dissolve 4-bromodiphenyl ether in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.[9]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[9]

-

Slowly add n-butyllithium dropwise, ensuring the internal temperature does not exceed -65 °C.[9]

-

Stir the reaction mixture at this temperature for 1 hour.[9]

-

While maintaining the temperature at or below -60 °C, add triisopropyl borate dropwise.[9]

-

Allow the reaction to slowly warm to 0 °C and stir for an additional 3 hours.[9]

-

Quench the reaction by adding water while cooling in an ice bath.[9]

-

Concentrate the reaction mixture under reduced pressure to remove the THF.[9]

-

Adjust the pH of the aqueous residue to 1-2 with 12N concentrated hydrochloric acid to precipitate the product.[9]

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.[9]

Expected Yield: Approximately 77 g (90%).[9]

Role as a Chemical Intermediate in Drug Development

This compound is a cornerstone intermediate in the synthesis of several targeted cancer therapies, most notably Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib and Evobrutinib. Its primary utility lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a key biaryl linkage.[10]

The B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

The B-cell receptor (BCR) signaling pathway is critical for the proliferation and survival of B-cells.[1] In certain B-cell malignancies, this pathway is constitutively active, promoting cancer cell growth. Bruton's tyrosine kinase (BTK) is a key enzyme in this pathway.[1] Ibrutinib and other BTK inhibitors covalently bind to a cysteine residue in the active site of BTK, irreversibly inhibiting its activity and blocking downstream signaling.[11]

B-Cell Receptor Signaling Pathway and Ibrutinib's Mechanism of Action

Caption: Inhibition of the BCR pathway by Ibrutinib.

Experimental Protocol: Suzuki-Miyaura Coupling in the Synthesis of an Ibrutinib Precursor

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide, a key step in the synthesis of Ibrutinib.

Workflow for Suzuki-Miyaura Coupling

Caption: Suzuki coupling in Ibrutinib synthesis workflow.

Materials:

-

(R)-3-bromo-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.25 g, 3.75 mmol)

-

This compound (1.20 g, 5.62 mmol)

-

Potassium phosphate (3.98 g, 18.73 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (216 mg, 0.19 mmol)

-

Ethanol/Water (5:2, 34 mL)

-

Hydrochloric acid

Procedure:

-

Suspend (R)-3-bromo-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, this compound, and potassium phosphate in the ethanol/water mixture in a round-bottom flask.[12]

-

Degas the suspension by bubbling argon through it for 15 minutes.[12]

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the mixture.[12]

-

Degas the mixture with argon for an additional 15 minutes.[12]

-

Heat the reaction mixture to reflux and maintain overnight.[12]

-

After cooling to room temperature, add water and adjust the pH to 1 with hydrochloric acid.[12]

-

Filter the mixture to remove any solids and concentrate the filtrate to obtain the crude product.[12]

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Applications in Materials Science and Analytical Chemistry

Beyond its prominent role in pharmaceuticals, this compound and its derivatives are valuable in materials science and analytical chemistry.

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, boronic acid derivatives are used as building blocks for the synthesis of complex conjugated molecules that serve as emissive or charge-transport layers in OLEDs.[13] The rigid, planar structure that can be formed via Suzuki coupling with this compound is advantageous for creating materials with desirable photophysical properties and good thermal stability, which are crucial for the performance and longevity of OLED devices.[14]

Chemical Sensors

The ability of the boronic acid moiety to reversibly bind with diols forms the basis of its use in chemical sensors.[3] Sensors incorporating this compound or similar derivatives can be designed to detect saccharides, such as glucose, through changes in fluorescence or electrochemical signals upon binding.[15][16] This has significant implications for the development of new diagnostic tools for conditions like diabetes.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant impact across multiple scientific disciplines. Its utility in the synthesis of life-saving pharmaceuticals, particularly BTK inhibitors, is well-established. Furthermore, its growing applications in the development of advanced materials for organic electronics and novel chemical sensors highlight its continued importance in innovation. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this key chemical building block.

References

- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sensors | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. FTIR [terpconnect.umd.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. WO2017017619A1 - Process for the preparation of ibrutinib and new synthesis intermediate - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. ossila.com [ossila.com]

- 15. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the White to Off-White Powder Appearance of 4-Phenoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the physical appearance of 4-phenoxyphenylboronic acid, a key building block in organic synthesis and drug development. While typically described as a white to off-white powder, variations in its color can occur, signaling the potential presence of impurities that may impact its reactivity and the quality of downstream products. This guide provides a comprehensive overview of the factors influencing the appearance of this compound, methods for its characterization, and protocols for assessing its purity.

Physicochemical Properties of this compound

This compound is a solid organic compound with the chemical formula C₁₂H₁₁BO₃. Its appearance is consistently reported by various chemical suppliers as a white to off-white powder or crystalline solid[1][2][3]. Some sources may also describe it as "white to beige" or even "white to light yellow to light orange," indicating a spectrum of possible coloration[2].

| Property | Value | Reference |

| Molecular Weight | 214.02 g/mol | [4] |

| Melting Point | 141-145 °C | [3] |

| Appearance | White to off-white powder | [1][2][3] |

| Solubility | Soluble in organic solvents such as methanol, and tetrahydrofuran (THF). | [5] |

Factors Influencing the Color of this compound

The deviation from a pure white appearance in this compound is primarily attributed to the presence of impurities. These can arise from the synthetic process, degradation upon storage, or handling.

Synthesis-Related Impurities

The most common synthetic route to this compound involves the reaction of a Grignard or organolithium reagent, formed from 4-bromodiphenyl ether, with a trialkyl borate ester, followed by acidic hydrolysis[5].

Potential impurities originating from this synthesis include:

-

Unreacted Starting Materials: Residual 4-bromodiphenyl ether.

-

Homocoupling Products: Biphenyl derivatives formed from the Grignard reagent.

-

Borinic and Boronic Esters: Incomplete hydrolysis can leave residual boronic esters. Over-reaction of the organometallic reagent can lead to the formation of borinic acids and their esters[6].

-

Inorganic Salts: Byproducts from the workup, such as magnesium salts[7].

While these are typically colorless, their presence can affect the overall purity and potentially contribute to discoloration upon further reaction or degradation.

Degradation Products

Arylboronic acids are susceptible to degradation under various conditions, leading to the formation of byproducts that can be colored.

A prevalent impurity in solid boronic acids is the corresponding cyclic trimeric anhydride, known as a boroxine[8][9]. This dehydration product is in equilibrium with the boronic acid, and its formation can be influenced by temperature and the presence of moisture. Several suppliers explicitly state that their this compound "contains varying amounts of Anhydride"[2]. While the exact color of the boroxine of this compound is not definitively reported, the presence of this distinct chemical entity can alter the crystal lattice and light absorption properties of the bulk material, contributing to an off-white appearance.

Arylboronic acids are prone to oxidation, which can be initiated by air, light, or residual metal catalysts from the synthesis[10][11][12]. The oxidation of this compound can lead to the formation of phenolic byproducts. Phenols themselves are susceptible to further oxidation, which can generate colored quinone-type structures. This oxidative pathway is a significant contributor to the development of color in many organic compounds.

Under certain conditions, particularly in the presence of moisture and at non-neutral pH, the carbon-boron bond in arylboronic acids can be cleaved, replacing the boronic acid group with a hydrogen atom. This process, known as protodeboronation, results in the formation of diphenyl ether from this compound[13]. While diphenyl ether is colorless, this degradation pathway reduces the purity of the material.

The following diagram illustrates the key factors that can lead to the off-white appearance of this compound.

Caption: Factors influencing the appearance of this compound.

Experimental Protocols for Purity Assessment

A thorough assessment of the purity of this compound is crucial to ensure its suitability for research and development applications. The following protocols outline key experiments for characterizing the compound and identifying potential impurities.

Synthesis of this compound

This protocol is adapted from a common synthetic route and highlights stages where impurities can be introduced[5].

Materials:

-

4-Bromodiphenyl ether

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve 4-bromodiphenyl ether in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.

-

To the resulting aryllithium solution, add triisopropyl borate dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white to off-white solid.

The following workflow diagram illustrates the synthesis process.

Caption: Synthesis Workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique for separating and quantifying the main component and any impurities. A reverse-phase HPLC method is typically suitable for analyzing this compound and its potential non-polar impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

Gradient Elution:

| Time (min) | % A | % B |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 90 | 10 |

| 30 | 90 | 10 |

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Dissolve a accurately weighed sample of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis:

-

Inject the sample and record the chromatogram.

-

The purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurities can be identified by comparing their retention times to those of known standards or by using a mass spectrometer detector (LC-MS).

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

Stress Conditions:

-

Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 1 M HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 1 M NaOH. Heat at 60 °C for 24 hours.

-

Oxidative Degradation: Dissolve the sample in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid sample in an oven at 105 °C for 24 hours.

-

Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours.

Procedure:

-

Prepare samples under each of the stress conditions.

-

At the end of the exposure period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the samples using the HPLC method described in section 3.2.

-

Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

The following diagram illustrates the workflow for forced degradation studies.

Caption: Forced Degradation Study Workflow.

Conclusion

The white to off-white appearance of this compound is a key quality attribute that can provide initial insights into its purity. Deviations from a pure white color are typically indicative of the presence of its anhydride (boroxine) or degradation products arising from oxidation and hydrolysis. For researchers and professionals in drug development, it is imperative to employ robust analytical methods, such as HPLC, to accurately assess the purity of this critical reagent. Understanding the potential impurities and degradation pathways allows for better control over the quality of starting materials, leading to more reliable and reproducible outcomes in synthesis and the development of new chemical entities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 51067-38-0: 4-Phenoxyphenyl boronic acid | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C12H11BO3 | CID 2734377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 51067-38-0 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. Boroxine - Wikipedia [en.wikipedia.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: 4-Phenoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-phenoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This versatile building block is of particular interest in the pharmaceutical industry for the synthesis of complex biaryl structures, which are prevalent in many biologically active molecules.

Introduction to this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This compound is a valuable reagent in this reaction due to the prevalence of the 4-phenoxyphenyl moiety in a range of biologically active compounds. The reaction is favored for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of the boronic acid.

A key application of this compound is in the synthesis of Ibrutinib, a targeted therapy for certain types of cancer.[1] The Suzuki-Miyaura coupling is a critical step in the synthesis of the Ibrutinib backbone.

Experimental Protocols

Below is a detailed protocol for the Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide, exemplified by the synthesis of an intermediate for the drug Ibrutinib.

Protocol 1: Synthesis of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib Intermediate)

This protocol is adapted from the synthesis of an Ibrutinib intermediate.

Materials:

-